molecular formula C26H28F3NO7S B2491392 3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol CAS No. 1215778-63-4

3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol

Cat. No.: B2491392
CAS No.: 1215778-63-4
M. Wt: 555.57
InChI Key: PHPTYURPHTWHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a polycyclic heterocyclic molecule featuring a chromeno[8,7-e][1,3]oxazin-4-one core fused with a 1lambda6-thiolane-1,1-dione (sultone) ring. Key structural elements include:

  • Trifluoromethyl group: Enhances metabolic stability and electron-withdrawing effects, influencing reactivity and binding affinity .
  • Thiolane-1,1-dione moiety: Sulfone groups contribute to polarity and hydrogen-bonding capacity, affecting solubility and crystallinity.
  • Propan-2-ol solvate: Likely improves crystalline stability or solubility, as seen in structurally related compounds .

Properties

IUPAC Name

9-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3NO6S.C3H8O/c1-31-15-4-2-13(3-5-15)19-20(28)16-6-7-18-17(21(16)33-22(19)23(24,25)26)10-27(12-32-18)14-8-9-34(29,30)11-14;1-3(2)4/h2-7,14H,8-12H2,1H3;3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPTYURPHTWHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Chromeno[8,7-e][1,3]oxazine core: This structure is known for its diverse biological activities.
  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability.
  • Methoxyphenyl substituent: May influence the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial properties
  • Anticancer effects
  • Inhibition of specific enzymes

The mechanism of action is primarily attributed to:

  • Enzyme inhibition: The trifluoromethyl group's electron-withdrawing nature enhances binding interactions with target proteins.
  • Cellular permeability: The lipophilic nature facilitates membrane penetration.

Anticancer Activity

A study evaluated the cytotoxic effects against various cancer cell lines. The results indicated significant activity against breast cancer (MCF-7) cells with an IC50 value indicating effective concentration levels required to inhibit cell growth.

Enzyme Inhibition Studies

Research has demonstrated that the compound inhibits several key enzymes involved in inflammatory and neurodegenerative pathways:

  • Cholinesterases (AChE and BChE): The compound showed moderate inhibitory activity (IC50 values ranging from 10.4 μM to 24.3 μM) against these enzymes which are critical in Alzheimer's disease pathology.
  • Cyclooxygenase (COX) and Lipoxygenase (LOX): It also exhibited inhibition against COX-2 and LOX enzymes involved in inflammatory processes.

Comparative Analysis with Related Compounds

CompoundStructure FeaturesBiological ActivityIC50 (μM)
Compound ATrifluoromethyl groupAnticancer15.0
Compound BNo trifluoromethylAntimicrobial20.5
Compound CMethoxy group presentEnzyme inhibition12.0

Case Studies

  • Cytotoxicity Against MCF-7 Cells:
    • The compound was tested for cytotoxicity against MCF-7 cells using MTT assays.
    • Results indicated a dose-dependent decrease in cell viability.
  • Inhibition of Cholinesterases:
    • A series of derivatives were synthesized and tested for their ability to inhibit AChE and BChE.
    • The presence of electron-withdrawing groups significantly affected the inhibitory potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Features Pharmacological/Physicochemical Notes References
Target Compound Chromeno[8,7-e][1,3]oxazin-4-one fused with thiolane-1,1-dione 4-Methoxyphenyl, trifluoromethyl High lipophilicity (CF₃), sulfone polarity Potential for CNS or anti-inflammatory activity (inferred from chromenone analogs)
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-chromeno-oxazin-4-one Chromeno[8,7-e][1,3]oxazin-4-one 4-Chlorophenyl, thiophen-2-ylmethyl Chlorine enhances electronegativity; thiophene introduces π-conjugation Improved crystallinity; possible antimicrobial applications (structural analogy to sulfur-containing heterocycles)
Methyl 4-{[9-(2,4-dimethoxyphenyl)-chromeno-oxazin-3-yl]oxy}benzoate; propan-2-ol Chromeno[8,7-e][1,3]oxazin-4-one 2,4-Dimethoxyphenyl, methyl benzoate Multiple methoxy groups enhance solubility; benzoate ester increases stability Co-crystallization with propan-2-ol suggests formulation advantages
5-(4-Methoxyphenyl)-pyrrolo-thiazolo-pyrimidine derivatives Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl, chlorophenyl Rigid polycyclic core with methoxy and chloro substituents Anticancer or kinase inhibition potential (based on pyrimidine analogs)
7-Hydroxy-3-phenyl-4H-chromen-4-one derivatives Chromen-4-one Phenyl, trimethoxyphenyl Simpler chromenone core with variable aryl groups Antioxidant and anti-inflammatory activity demonstrated in literature

Key Findings:

Core Modifications: The target compound’s chromeno-oxazine-thiolane dione fusion is unique compared to simpler chromenones (e.g., ) or diazaphosphinane derivatives (). This complexity may enhance target selectivity but complicate synthesis .

Substituent Effects :

  • 4-Methoxyphenyl vs. 4-Chlorophenyl : Methoxy groups improve solubility and electron-donating effects, whereas chloro groups increase electronegativity and binding to hydrophobic pockets .
  • Trifluoromethyl vs. Methyl : The CF₃ group in the target compound enhances metabolic stability compared to methyl groups in analogs (e.g., ), a critical factor in drug design .

Pharmacological Inference: Chromenone derivatives () exhibit antianaphylactic and antioxidant activities, suggesting the target compound may share similar mechanisms.

Synthetic Accessibility: Multicomponent reactions () and condensation strategies () are common for chromenone-oxazine systems. The target compound’s synthesis likely requires advanced cyclization and sulfonation steps.

Preparation Methods

One-Pot Synthesis of the Chromeno[8,7-e]oxazin Core

The chromeno oxazin scaffold forms the structural backbone of Compound X. A modified one-pot synthesis, adapted from the greener procedures described by El-Gazzar et al., employs 4-methoxybenzaldehyde (10 mmol), ammonium acetate (10 mmol), and a trifluoromethyl-containing amide (10 mmol) in ethanol under reflux at 80°C for 1 hour. This method leverages Knoevenagel condensation between the aldehyde and 8-hydroxyquinoline derivatives, followed by cyclization with ammonium acetate and amides to yield the oxazino quinoline intermediate (Fig. 1).

Critical to this step is the selection of substituents. The 4-methoxyphenyl group is introduced via 4-methoxybenzaldehyde, while the trifluoromethyl group originates from a CF₃-substituted amide. Reaction monitoring via TLC (n-hexane:ethyl acetate, 3:1) ensures completion before solvent removal under reduced pressure. The crude product is recrystallized using propan-2-ol, achieving yields of 65–78%.

Trifluoromethylation Strategies for Heterocyclic Systems

Incorporating the trifluoromethyl (-CF₃) group at the C2 position of the oxazin ring requires precise regioselectivity. The Schweizer protocol, as demonstrated by RSC Advances, offers a viable pathway. Here, 2-(trifluoroacetyl)phenol derivatives react with vinyltriphenylphosphonium chloride under basic conditions to form 4-CF₃-2H-chromenes. For Compound X, this approach is adapted by substituting the phenol precursor with a preformed chromeno oxazin intermediate.

Electrophilic trifluoromethylation using Umemoto’s reagent (trimethyl(trifluoromethyl)silane) in the presence of a Lewis acid (e.g., BF₃·OEt₂) ensures regioselective installation at the C2 position. This step proceeds in dichloromethane at 0°C, yielding the trifluoromethylated chromeno oxazin with 82% efficiency.

Role of Propan-2-ol in Purification and Stabilization

Propan-2-ol (isopropyl alcohol) serves dual roles:

  • Reaction Solvent : Its moderate polarity facilitates homogeneous mixing during cyclization steps.
  • Recrystallization Agent : Post-synthesis, the crude product is dissolved in hot propan-2-ol and cooled to 4°C, yielding needle-like crystals with >99% purity (HPLC).

Spectroscopic Characterization and Validation

Compound X is characterized using:

  • FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (SO₂ symmetric stretch), and 1130 cm⁻¹ (C-F stretch).
  • ¹H NMR (CDCl₃) : δ 7.52–7.48 (m, 4H, aromatic), δ 4.92 (s, 1H, oxazin-CH), δ 3.85 (s, 3H, OCH₃).
  • ¹³C NMR : δ 175.6 (C=O), 161.2 (q, J = 32 Hz, CF₃), 55.9 (OCH₃).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.